molecular formula C10H4Cl2F3NO2 B6360138 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone CAS No. 138778-63-9

4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone

Cat. No.: B6360138
CAS No.: 138778-63-9
M. Wt: 298.04 g/mol
InChI Key: SDVMKCINOQEYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone is a chemical compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone typically involves the reaction of 3,4-dichlorophenyl isocyanate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various oxazolone derivatives, amine derivatives, and substituted phenyl compounds.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The presence of the dichlorophenyl and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea

Uniqueness

4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Its oxazolone ring structure also differentiates it from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-(trifluoromethyl)-2H-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO2/c11-5-2-1-4(3-6(5)12)7-8(17)18-9(16-7)10(13,14)15/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVMKCINOQEYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(OC2=O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.